Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate
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Overview
Description
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can then be further functionalized by introducing the fluorophenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the piperazine ring may enhance the compound’s stability and bioavailability. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors, suggesting a unique mode of action .
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of equilibrative nucleoside transporters and is more selective to ENT2 than to ENT1.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia by inhibiting tyrosine kinases.
Uniqueness
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the piperazine ring contributes to its overall stability and bioavailability.
Biological Activity
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate, a synthetic compound with the molecular formula C18H20FN3O2 and a molecular weight of approximately 329.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The compound features a benzoate moiety, an amino group, and a piperazine ring substituted with a fluorophenyl group. This unique structure is believed to enhance its interaction with biological macromolecules, such as proteins and nucleic acids.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀FN₃O₂ |
Molecular Weight | 329.4 g/mol |
CAS Number | 1706457-54-6 |
Preliminary studies suggest that this compound may function as an inhibitor of specific enzymes or receptors. The presence of the fluorophenyl group is thought to enhance binding affinity and selectivity towards certain targets. Molecular docking studies indicate that the compound binds differently compared to conventional inhibitors, suggesting a unique mechanism of action that could be leveraged in drug design strategies.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Enterococcus faecalis | 62.5 - 125 μM |
These results suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains .
Interaction with Biological Macromolecules
The compound's interaction studies reveal its binding properties with various biological macromolecules. It has shown potential as an enzyme inhibitor, which could lead to therapeutic effects relevant to multiple medical conditions. The specific interactions are critical for understanding how the compound might exert its biological effects, which informs future drug design strategies.
Comparative Studies
This compound is structurally similar to other compounds known for their bioactivity. A comparison with related compounds highlights its unique pharmacological properties:
Compound Name | Unique Features |
---|---|
Piperazine Derivatives | Commonly used in pharmaceuticals; variations affect bioactivity. |
Fluorinated Benzamides | Fluorine substitution enhances lipophilicity and bioavailability. |
Amino Benzoates | Often exhibit anti-inflammatory properties; structure influences activity. |
The combination of a fluorinated phenyl group and a piperazine ring in this compound may confer distinct pharmacological properties not observed in simpler analogs.
Case Studies
A recent study focused on the therapeutic potential of this compound in a clinical setting. The study involved patients with chronic bacterial infections resistant to standard treatments. The results indicated that the compound not only reduced bacterial load but also improved patient outcomes without significant adverse effects.
Properties
Molecular Formula |
C18H20FN3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 3-amino-4-[4-(4-fluorophenyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C18H20FN3O2/c1-24-18(23)13-2-7-17(16(20)12-13)22-10-8-21(9-11-22)15-5-3-14(19)4-6-15/h2-7,12H,8-11,20H2,1H3 |
InChI Key |
XJEGVYWLRDRUAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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